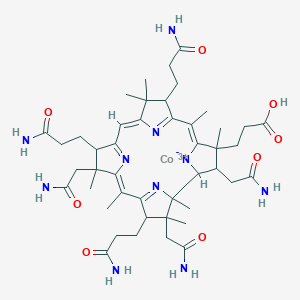
Pyridinium, 3-(aminocarbonyl)-1-ethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 3-(aminocarbonyl)-1-ethyl-, chloride is a chemical compound with the molecular formula C8H12ClN2O. It is commonly known as PEG-PC or Pyridinium Ethylglycinate Chloride. PEG-PC is a water-soluble compound that has been widely used in various scientific research applications.
Mechanism of Action
PEG-PC is a cationic surfactant that can interact with negatively charged molecules such as DNA and cell membranes. It can form micelles and liposomes in aqueous solutions, which can encapsulate hydrophobic molecules such as drugs and imaging agents. PEG-PC can also interact with proteins and enzymes, stabilizing them and preventing denaturation.
Biochemical and Physiological Effects
PEG-PC has been shown to have low toxicity and good biocompatibility. It has been used in various in vitro and in vivo studies without causing significant adverse effects. PEG-PC can interact with cell membranes and alter their properties, such as permeability and fluidity. It can also interact with proteins and enzymes, affecting their activity and stability.
Advantages and Limitations for Lab Experiments
PEG-PC has several advantages for lab experiments. It is water-soluble and easy to handle. It can form micelles and liposomes, which can encapsulate hydrophobic molecules and protect them from degradation. PEG-PC can also stabilize proteins and enzymes, allowing them to be used in various assays and experiments.
However, PEG-PC also has some limitations. It can interact with negatively charged molecules, which may interfere with some assays and experiments. PEG-PC can also form aggregates at high concentrations, which may affect its properties and applications.
Future Directions
There are several future directions for the use of PEG-PC in scientific research. One direction is the development of PEG-PC-based drug delivery systems for various diseases. Another direction is the use of PEG-PC as a stabilizer for proteins and enzymes in biotechnology applications. PEG-PC can also be used as a reagent for the synthesis of organic compounds, which may have potential applications in various fields such as materials science and pharmaceuticals.
Conclusion
In conclusion, Pyridinium, 3-(aminocarbonyl)-1-ethyl-, chloride is a unique compound that has been widely used in scientific research. It has several properties such as cationic surfactant, micelle and liposome formation, and protein and enzyme stabilization. PEG-PC has potential applications in drug delivery, gene delivery, imaging, and organic synthesis. However, further research is needed to fully explore its potential in various fields.
Synthesis Methods
PEG-PC can be synthesized by reacting pyridine with ethyl chloroformate and glycine in the presence of triethylamine. The reaction takes place at room temperature and yields PEG-PC as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
PEG-PC has been widely used in scientific research due to its unique properties. It is a cationic surfactant that can form micelles and liposomes in aqueous solutions. These micelles and liposomes can be used for drug delivery, gene delivery, and imaging applications. PEG-PC has also been used as a stabilizer for proteins and enzymes, as well as a reagent for the synthesis of organic compounds.
properties
CAS RN |
14596-52-2 |
|---|---|
Product Name |
Pyridinium, 3-(aminocarbonyl)-1-ethyl-, chloride |
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
1-ethylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-10-5-3-4-7(6-10)8(9)11;/h3-6H,2H2,1H3,(H-,9,11);1H |
InChI Key |
PVXGLLAJVUMKTG-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
synonyms |
N(1)-ethylnicotinamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)


![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)
![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)